Loroquine

Beschreibung

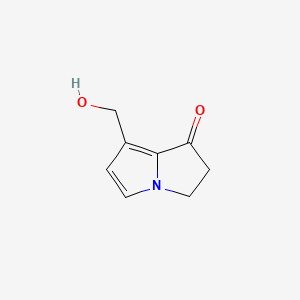

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182116 |

Source

|

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27792-82-1 |

Source

|

| Record name | Loroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chloroquine's Mechanism of Action in Autophagy Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) (CQ) and its derivative hydroxychthis compound (B89500) (HCQ) are 4-aminoquinoline (B48711) compounds widely recognized for their antimalarial and immunomodulatory properties.[1] In the context of cellular biology and drug development, chthis compound is extensively utilized as a potent inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which chthis compound inhibits autophagy, with a focus on its lysosomotropic nature and its impact on the final stages of the autophagic pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assessing chthis compound's effects, and includes visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Lysosomal Dysfunction

The primary mechanism through which chthis compound inhibits autophagy is by disrupting lysosomal function.[1] This is attributed to its characteristics as a weak base, which allows it to freely traverse cellular membranes in its uncharged state.[3]

Lysosomotropism and Alteration of Lysosomal pH

Once inside the acidic environment of the lysosome (typically pH 4.5-5.0), the chthis compound molecule becomes protonated.[3] This protonation effectively traps chthis compound within the lysosome, leading to its accumulation at concentrations that can be over 100 times higher than in the cytoplasm.[4] This process, known as lysosomotropism, results in a gradual increase in the intralysosomal pH.[3][5] While some studies suggest a transient effect on lysosomal pH in certain conditions[6], the general consensus is that chthis compound accumulation leads to a less acidic lysosomal lumen.

Inhibition of Autophagosome-Lysosome Fusion

While elevation of lysosomal pH and subsequent inhibition of pH-dependent lysosomal hydrolases was initially thought to be the primary mechanism of autophagy inhibition, accumulating evidence strongly indicates that chthis compound's main inhibitory effect is the impairment of the fusion between autophagosomes and lysosomes.[1][7][8][9][10][11] This crucial step is necessary for the degradation of the autophagosomal cargo. The precise molecular mechanism behind this fusion blockade is still under investigation but may involve the disorganization of the Golgi and endo-lysosomal systems.[1][8][10] Studies have shown that chthis compound treatment allows for the recruitment of the SNARE protein STX17 to the autophagosome, but not SNAP29, which is also required for fusion.[1]

Consequence: Accumulation of Autophagosomes and Autophagic Substrates

The blockage of the terminal stage of autophagy leads to the accumulation of autophagosomes within the cell.[12][13][14] This is a key indicator of autophagic flux inhibition. Consequently, proteins and organelles targeted for degradation are not cleared, leading to the buildup of autophagy markers such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).[15][16] LC3-II is a lipidated form of LC3 that is recruited to the autophagosomal membrane, while p62 is an autophagy receptor that targets ubiquitinated cargo for degradation and is itself degraded in the process.[15]

Quantitative Data on Chthis compound-Mediated Autophagy Inhibition

The effective concentration and duration of chthis compound treatment for autophagy inhibition are cell-type dependent. The following tables summarize quantitative data from various in vitro studies.

| Cell Line | Chthis compound Concentration (µM) | Treatment Duration (hours) | Key Findings |

| HL-1 Cardiac Myocytes | 3 | 2 | Optimal concentration for blocking rapamycin-stimulated autophagosome accumulation.[17][18] |

| Acute Myeloid Leukemia (AML) cell lines (HL60, MOLM-13) | 60 | Not Specified | Dose-dependent accumulation of autophagic compartments.[2] |

| Human Microvascular Endothelial Cells (HMEC-1) | 10 - 30 | 24 | Significantly increased numbers of autophagosomes.[12][13][14] |

| Various Carcinoma Cell Lines (HeLa, HT29, HepG2, MCF7) | 20 - 60 | 24 (treatment), up to 96 (observation) | Time-dependent cytotoxic effects associated with lysosomal accumulation and autophagy inhibition.[19] |

| U2OS | 50 - 100 | 5 - 24 | Inhibition of autophagic flux by impairing autophagosome-lysosome fusion.[20] |

| Parameter | Cell Line | Chthis compound Concentration (µM) | Observed Effect |

| LC3-II Accumulation | Various | 10 - 100 | Significant increase in LC3-II levels, indicative of autophagic flux blockage.[12][13][15][16][20] |

| p62 Accumulation | Various | 10 - 100 | Increased p62 levels, confirming inhibition of autophagic degradation.[15][16] |

| Lysosomal pH | HL-1 Cardiac Myocytes | 3 | Reduced uptake of LysoTracker Red, indicating lysosomal alkalinization.[17][21] |

| Autophagosome Number | HMEC-1 | 10, 30 | Significant increase in LC3-positive structures.[12][13][14] |

Experimental Protocols

Western Blot Analysis of LC3 Turnover (Autophagic Flux Assay)

This is the most common method to quantify autophagic flux by measuring the accumulation of LC3-II in the presence of an autophagy inhibitor like chthis compound.[7][22][23][24]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Chthis compound diphosphate (B83284) salt (e.g., Sigma-Aldrich C6628), stock solution in sterile water

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels (12-15% acrylamide (B121943) recommended for LC3 separation)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3 (recognizes both LC3-I and LC3-II), typically at a 1:1000 dilution

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), typically at a 1:5000 dilution

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

-

Treatment:

-

For basal autophagic flux, treat cells with vehicle control or chthis compound (e.g., 50 µM) for a predetermined time (e.g., 18-24 hours).[23]

-

To measure induced autophagic flux, include conditions with an autophagy inducer (e.g., starvation, rapamycin) with and without chthis compound.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in an appropriate volume of ice-cold lysis buffer.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal.

-

Probe for a loading control on the same membrane after stripping or on a parallel blot.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using densitometry software.

-

Normalize the LC3-II intensity to the loading control.

-

A significant increase in normalized LC3-II levels in the presence of chthis compound indicates a functional autophagic flux.[23]

-

Tandem Fluorescent-Tagged LC3 (tfLC3) Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosome accumulation versus autolysosome formation.[25][26][27] The mRFP-GFP-LC3 reporter fluoresces yellow (merged red and green) in the neutral pH of autophagosomes and red in the acidic environment of autolysosomes where the GFP signal is quenched.

Materials:

-

Cells stably or transiently expressing an mRFP-GFP-LC3 construct

-

Glass-bottom dishes or coverslips

-

Chthis compound

-

Fluorescence microscope with appropriate filter sets for GFP and RFP

Procedure:

-

Cell Seeding: Plate cells expressing the tfLC3 reporter on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with vehicle control or chthis compound at the desired concentration and duration.

-

Imaging:

-

Acquire images using a fluorescence microscope.

-

Capture images in both the green (GFP) and red (RFP) channels.

-

-

Data Analysis:

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

Chthis compound treatment is expected to cause an accumulation of yellow puncta, as the fusion with lysosomes and subsequent quenching of the GFP signal is blocked.[28]

-

LysoTracker Staining for Lysosomal Acidification

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles.[29] A decrease in LysoTracker staining intensity can indicate an increase in lysosomal pH.

Materials:

-

Live cells

-

LysoTracker Red DND-99 (e.g., Thermo Fisher Scientific)

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells in a format suitable for live-cell imaging.

-

Chthis compound Treatment: Treat cells with chthis compound for the desired time.

-

LysoTracker Staining:

-

During the final 30 minutes to 2 hours of chthis compound treatment, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.[29]

-

Incubate under normal growth conditions.

-

-

Imaging:

-

Replace the staining medium with fresh, pre-warmed imaging medium.

-

Observe the cells using a fluorescence microscope with the appropriate filter set for red fluorescence.

-

-

Data Analysis:

-

Qualitatively or quantitatively assess the fluorescence intensity of the LysoTracker-positive puncta. A decrease in intensity in chthis compound-treated cells compared to controls suggests an increase in lysosomal pH.[21] It is important to note that some studies have reported an initial increase in LysoTracker fluorescence, the reasons for which are still being debated but could be related to direct interactions between chthis compound and the dye or an increase in the number of lysosomes.[30]

-

Visualizations

Signaling Pathways

The autophagy signaling pathway is a complex cascade of events. Chthis compound acts at the final step of this pathway.

Caption: Autophagy signaling pathway and the point of inhibition by chthis compound.

Experimental Workflows

Caption: Experimental workflow for Western blot-based autophagic flux assay.

Caption: Experimental workflow for the tandem fluorescent-tagged LC3 (tfLC3) assay.

Conclusion

Chthis compound is a powerful and widely used tool for studying autophagy in a research setting. Its primary mechanism of action is the inhibition of the final stage of autophagy, predominantly by impairing the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes and autophagic substrates like LC3-II and p62. Understanding these mechanisms and employing the appropriate experimental protocols are crucial for accurately interpreting data and advancing our knowledge of autophagy in health and disease. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chthis compound and Hydroxychthis compound [frontiersin.org]

- 6. Time-dependent effects of chthis compound on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chthis compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. research.rug.nl [research.rug.nl]

- 11. Chthis compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chthis compound-Induced Accumulation of Autophagosomes and Lipids in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Long-term treatment with chthis compound increases lifespan in middle-aged male mice possibly via autophagy modulation, proteasome inhibition and glycogen metabolism - Figure f3 | Aging [aging-us.com]

- 17. researchgate.net [researchgate.net]

- 18. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro Autophagy Modulation with Chthis compound: Some Lessons to Learn [gavinpublishers.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 23. benchchem.com [benchchem.com]

- 24. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. proteolysis.jp [proteolysis.jp]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 30. researchgate.net [researchgate.net]

The Core Molecular Mechanism of Chloroquine in Lysosomal Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) (CQ), a 4-aminoquinoline (B48711) compound, is a cornerstone tool in cell biology and a drug with broad clinical applications, including antimalarial and anti-inflammatory therapies.[1] Its utility is largely derived from its profound impact on the lysosome, the primary catabolic organelle of the cell. This technical guide delineates the core molecular mechanisms by which Chthis compound disrupts lysosomal function. It details the process of lysosomotropism, subsequent pH elevation, inhibition of lysosomal enzymes, and impairment of autophagosome-lysosome fusion. Furthermore, it discusses the induction of Lysosomal Membrane Permeabilization (LMP) as a critical downstream event. This guide provides quantitative data, detailed experimental protocols, and visual diagrams of the key pathways to offer a comprehensive resource for professionals in research and drug development.

The Principle of Lysosomotropism: Chthis compound Accumulation

The primary mechanism enabling Chthis compound's potent effect on lysosomes is its ability to accumulate within these organelles at concentrations 100 to 1000 times higher than in the extracellular medium.[2][3] This phenomenon, known as lysosomotropism or ion trapping, is driven by fundamental physicochemical properties.

-

Weak Base Chemistry: Chthis compound is a diprotic weak base.[2][3] In its uncharged, lipophilic state, it readily diffuses across cellular and organellar membranes, including the lysosomal membrane.

-

Acidic Environment: The lysosomal lumen maintains a highly acidic environment, with a typical pH ranging from 4.5 to 5.0.[2][3]

-

Protonation and Entrapment: Upon entering the acidic lysosome, Chthis compound's amino groups become protonated. This charged, hydrophilic form of the molecule is unable to diffuse back across the lysosomal membrane, effectively trapping it within the organelle.[2][3]

This continuous influx and subsequent entrapment lead to a massive accumulation of Chthis compound, which is the foundational event for all subsequent disruptive effects.

Core Molecular Effects of Chthis compound Accumulation

The high concentration of protonated Chthis compound within the lysosome initiates a cascade of disruptive events that cripple the organelle's function.

Elevation of Lysosomal pH

By sequestering protons (H+), the accumulated Chthis compound acts as a buffer, leading to a significant increase in the intralysosomal pH.[2][3] This alkalinization is a primary disruptive action, moving the lysosomal environment away from the acidic optimum required for its enzymatic machinery.[3][4] However, there are some discrepancies in the literature, with some studies showing that at certain concentrations, Chthis compound has no major effect on lysosomal acidity.[5]

Inhibition of Lysosomal Hydrolases

The degradative power of the lysosome relies on a host of acid hydrolases, which function optimally at the low pH of the lysosomal lumen.[3] The Chthis compound-induced pH elevation directly inhibits the activity of these critical enzymes.[2][4] This enzymatic inhibition prevents the breakdown of macromolecules delivered to the lysosome.[2] Furthermore, Chthis compound can directly inhibit certain enzymes through competitive or non-competitive mechanisms.[6] For example, in vitro studies showed that a 15 mM concentration of Chthis compound could reduce the activity of α-fucosidase, β-hexosaminidase, and acid phosphatase to 20-30% of their initial values.[6]

Impairment of Autophagosome-Lysosome Fusion

A critical consequence of Chthis compound treatment is the blockage of autophagic flux.[5][7] While initially attributed solely to the inhibition of degradation, substantial evidence now indicates that Chthis compound primarily impairs the fusion of autophagosomes with lysosomes to form functional autolysosomes.[2][5][8] This fusion impairment is a major contributor to the accumulation of autophagosomes observed in Chthis compound-treated cells.[2][5][9] The mechanism may be linked to a broader disorganization of the Golgi and endo-lysosomal systems caused by the drug.[5]

Lysosomal Membrane Permeabilization (LMP)

At higher concentrations or upon prolonged exposure, the massive osmotic swelling and potential direct membrane effects of Chthis compound can lead to the rupture of the lysosomal membrane, a process known as Lysosomal Membrane Permeabilization (LMP).[10][11][12] LMP is a critical and often lethal event, as it releases potent acid hydrolases, like cathepsins, into the cytosol.[10][12] Once in the cytosol, these enzymes can trigger apoptotic cell death pathways through mechanisms such as the activation of caspases and permeabilization of the mitochondrial membrane.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with Chthis compound's effect on lysosomes.

| Parameter | Typical Value / Observation | Cell/System Context | Reference |

| Intralysosomal Accumulation | >100-fold higher than cytoplasmic concentration | General observation | [2][3] |

| Lysosomal pH | Rises from ~4.5-5.0 towards neutral | General observation | [2][4] |

| Cytosolic pH | Acidifies by 0.2-0.4 pH units | General observation | [7] |

| Inhibition of Lysosomal Enzymes | Activity reduced to 20-30% of initial value | In vitro assay (15 mM CQ) | [6] |

| Tissue-to-Plasma Ratio (Rat, 50h) | Lung: 318, Kidney: 219, Liver: 182 | Rat model | [13] |

| Effective Concentration for Autophagy Inhibition | 10-50 µM | Cultured cells (e.g., HMEC-1, HeLa) | [9][14] |

Key Experimental Protocols

Investigating the effects of Chthis compound on lysosomal function requires specific methodologies. Below are outlines for key experimental protocols.

Protocol: Measurement of Lysosomal pH

Objective: To quantify the change in lysosomal pH upon Chthis compound treatment using a ratiometric fluorescent dye.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, ARPE-19) on glass-bottom dishes suitable for microscopy and allow them to adhere.

-

Treatment: Treat cells with the desired concentration of Chthis compound (e.g., 25-100 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control group.

-

Dye Loading: Remove the treatment medium and incubate cells with a ratiometric lysosomotropic dye, such as LysoSensor Yellow/Blue DND-160, according to the manufacturer's protocol (e.g., 1 µM for 5-10 minutes).[2]

-

Imaging: Wash the cells with fresh, pre-warmed medium. Immediately perform live-cell imaging using a fluorescence microscope equipped with filters for both emission wavelengths of the dye.

-

Analysis: Measure the fluorescence intensity at both emission wavelengths for individual lysosomes. Calculate the ratio of the intensities.

-

Calibration: Generate a standard curve by incubating dye-loaded cells in buffers of known pH containing a proton ionophore (e.g., nigericin (B1684572) and monensin).

-

Quantification: Determine the absolute lysosomal pH in control and treated cells by comparing their fluorescence ratios to the standard curve.[2]

Protocol: Detection of Lysosomal Membrane Permeabilization (LMP)

Objective: To visualize LMP by monitoring the translocation of Galectin-3 to damaged lysosomes.

Methodology:

-

Cell Culture: Grow cells on sterile glass coverslips in a culture plate.

-

Treatment: Induce LMP by treating cells with a high concentration of Chthis compound (e.g., 100-200 µM) or in combination with another stressor.[11] Include appropriate controls.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cells with a solution containing a mild detergent like digitonin (B1670571) (e.g., 50 µg/mL) or Triton X-100 (0.1%) for 10 minutes.[15]

-

Blocking: Block non-specific antibody binding using a solution like 0.1% gelatin or 5% bovine serum albumin (BSA) in PBS for 30-60 minutes.[15]

-

Immunostaining: Incubate the cells with primary antibodies against Galectin-3 and a lysosomal marker like LAMP1 for 1 hour. Wash, then incubate with corresponding fluorescently-labeled secondary antibodies for 40-60 minutes in the dark.[15]

-

Mounting and Imaging: Wash the coverslips, mount them onto microscope slides with a DAPI-containing mounting medium, and seal.

-

Analysis: Acquire images using a confocal or fluorescence microscope. In healthy cells, Galectin-3 will show diffuse cytosolic staining. Upon LMP, it will translocate to damaged lysosomes, appearing as distinct puncta that co-localize with the LAMP1 signal.[11][16]

Conclusion

Chthis compound disrupts lysosomal function through a multi-faceted molecular mechanism initiated by its accumulation within the acidic organelle. This leads to an elevation in luminal pH, inhibition of essential acid hydrolases, and a critical impairment of autophagosome-lysosome fusion. At higher concentrations, these insults culminate in lysosomal membrane permeabilization, releasing cathepsins and triggering cell death pathways. A thorough understanding of these mechanisms is vital for researchers utilizing Chthis compound as an experimental tool and for drug development professionals exploring its therapeutic potential and toxicities. The protocols and data presented provide a framework for the precise investigation of these intricate cellular processes.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chthis compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of chthis compound on the activity of some lysosomal enzymes involved in ganglioside degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chthis compound and Hydroxychthis compound [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Why does the signal for LC3-II increase with chthis compound, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]

- 10. Mitochondrial membrane permeabilization is a critical step of lysosome-initiated apoptosis induced by hydroxychthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Physiologically Based Pharmacokinetics of Lysosomotropic Chthis compound in Rat and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]

Chloroquine as a Lysosomotropic Agent: A Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chloroquine (B1663885) (CQ) as a lysosomotropic agent, a critical tool in cell biology for studying autophagy and lysosomal function. Chthis compound, a 4-aminoquinoline (B48711) drug historically used for treating malaria, has been repurposed in the laboratory as a potent inhibitor of the late stages of autophagy.[1][2] Its utility stems from its ability to accumulate in and disrupt the function of lysosomes, the cell's primary degradative organelles. This document details its mechanism of action, impact on cellular pathways, and provides standardized protocols for its application in experimental settings.

Core Mechanism of Action: A Dual-Pronged Disruption of Lysosomal Function

Chthis compound's efficacy as an autophagy inhibitor is rooted in its properties as a weak base, allowing it to freely diffuse across cellular membranes into acidic organelles.[1][3] Once inside the lysosome (pH 4.5-5.0), the acidic environment leads to the protonation of chthis compound, trapping it within the organelle and causing it to accumulate at high concentrations.[1][4] This accumulation disrupts lysosomal function through two primary mechanisms:

-

Inhibition of Autophagosome-Lysosome Fusion: A primary mechanism of chthis compound's action is the impairment of the fusion between autophagosomes and lysosomes.[1][5][6] This blockage prevents the formation of the autolysosome, the final structure where autophagic cargo is degraded. The precise molecular details are still under investigation, but this effect may be linked to a chthis compound-induced disorganization of the Golgi and endo-lysosomal systems.[5][7]

-

Elevation of Lysosomal pH: The massive accumulation of the protonated, basic chthis compound molecule buffers the lysosomal lumen, leading to an increase in its internal pH.[1][8][9] This de-acidification inhibits the activity of pH-sensitive lysosomal hydrolases, such as cathepsins, which are essential for the degradation of proteins and other macromolecules delivered by the autophagosome.[1][3][8]

While both mechanisms contribute to the blockade of autophagic flux, emerging evidence suggests that the impairment of fusion is a more significant factor than the inhibition of lysosomal enzyme activity alone.[1][5]

Data Presentation: Quantitative Parameters for Chthis compound Use

The effective concentration and duration of chthis compound treatment are highly dependent on the cell type and experimental objectives. The following tables summarize key quantitative data from the literature to guide experimental design.

Table 1: Representative Concentrations for Autophagy Inhibition

| Cell Line/Model | Concentration (µM) | Incubation Time | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Glioblastoma (LN229, U373) | 5 µM | 48 hours | Sufficient to inhibit sorafenib-induced autophagy. | [1][10] |

| Glioblastoma Cells | 10 µM (in combination) | 48-96 hours | Increased apoptosis when combined with other agents. | [1][11] |

| Human Microvascular Endothelial Cells (HMEC-1) | 10 - 30 µM | 24 hours | Significant increase in LC3-positive structures. | [1][7] |

| U2OS (Osteosarcoma) | 50 - 100 µM | 5 - 24 hours | Complete block of autophagic flux. | [5] |

| HL-1 Cardiac Myocytes | 3 µM | 2 hours | Optimal for blocking rapamycin-stimulated autophagosome accumulation. | [1][12] |

| HeLa Cells | 50 µM | 18 hours | Used for validating LC3-II accumulation in flux assays. | |

Table 2: Cytotoxicity Data (CC50) for Chthis compound and Hydroxychthis compound (HCQ)

| Cell Line | Drug | Incubation Time | CC50 (µM) | Citation(s) |

|---|---|---|---|---|

| Cardiomyocytes (H9C2) | HCQ | 48 hours | 29.55 | [13] |

| Cardiomyocytes (H9C2) | HCQ | 72 hours | 15.26 | [13] |

| Retinal Pigment Epithelium (RPE-19) | CQ | Not Specified | 120 (LD50) | [14] |

| Lung Cancer (A549) | CQ | 72 hours | 1.95 - 31.25 (IC50) | [15] |

Note: CC50/IC50/LD50 values are highly dependent on the specific assay and experimental conditions and should be determined empirically for each cell line.

Table 3: Chthis compound Diphosphate Stock Solution Preparation and Storage

| Parameter | Details | Citation(s) |

|---|---|---|

| Molecular Weight | 515.86 g/mol | [3][16] |

| Recommended Solvent | Sterile deionized water (dH₂O) or DMSO | [15][16] |

| Solubility in Water | Up to 100 mM | [16] |

| Stock Solution Conc. | 10 - 50 mM is common | [15][17] |

| Sterilization | Filter through a 0.22 µm syringe filter | [16] |

| Storage (Powder) | Room temperature, desiccated | [16] |

| Storage (Stock Solution) | -20°C for long-term (up to 3 months), protected from light | [16] |

| Freeze/Thaw Cycles | Avoid; prepare single-use aliquots |[16][17] |

Experimental Protocols

The most common method to measure autophagic flux is to quantify the accumulation of LC3-II in the presence of a lysosomal inhibitor like chthis compound.[18][19] An increase in LC3-II levels upon treatment with a stimulus alone is ambiguous; however, a further increase in LC3-II when chthis compound is co-administered confirms an increase in autophagic flux.[18]

Methodology:

-

Cell Seeding: Plate cells to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[16]

-

Treatment: Create four experimental groups:

-

Vehicle Control (untreated)

-

Stimulus only (e.g., starvation, rapamycin)

-

Chthis compound only (e.g., 20-50 µM)

-

Stimulus + Chthis compound

-

Incubate for a specified time (e.g., 4-6 hours). The optimal CQ concentration and duration should be determined empirically.[1]

-

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel to ensure separation of LC3-I (cytosolic, ~16-18 kDa) and LC3-II (lipidated, ~14-16 kDa).[18][19]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3 (and p62/SQSTM1 as another marker) overnight at 4°C. A loading control (e.g., GAPDH, β-actin) is essential.[17]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-II and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without chthis compound.[18] An increase in both LC3-II and p62 strongly indicates blocked autophagic flux.[1]

Chthis compound's effect on lysosomal acidity can be visualized and quantified using fluorescent probes.

Methodology:

-

Cell Seeding and Treatment: Plate cells on glass-bottom dishes suitable for microscopy. Treat cells with chthis compound at the desired concentration and for the desired time.

-

Dye Loading: In the final 5-30 minutes of treatment, incubate the cells with a lysosomotropic dye according to the manufacturer's protocol.[1]

-

LysoTracker Probes (e.g., LysoTracker Red DND-99): These probes accumulate in acidic compartments. A decrease in fluorescent signal indicates lysosomal alkalinization. Typical concentration is 50-75 nM.[1]

-

LysoSensor Dyes (e.g., LysoSensor Yellow/Blue DND-160): These are ratiometric probes, providing a more quantitative measure of pH. The ratio of fluorescence emission at two wavelengths changes with pH.

-

-

Imaging and Analysis:

-

Wash cells gently with pre-warmed medium.

-

Immediately image the live cells using fluorescence microscopy or measure the fluorescence intensity using a plate reader.

-

A decrease in LysoTracker signal or a shift in the LysoSensor emission ratio in chthis compound-treated cells compared to controls confirms an increase in lysosomal pH.[1]

-

Effects on Other Cellular Signaling Pathways

Chthis compound's disruption of the lysosome, a central metabolic and signaling hub, has consequences beyond autophagy inhibition.

-

mTORC1 Signaling: Mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth and an inhibitor of autophagy.[20] Its activity is dependent on the presence of amino acids, which are sensed at the lysosomal surface. By blocking the final stage of autophagy, chthis compound inhibits the lysosomal degradation of proteins and thus the efflux of amino acids from the lysosome. This can lead to the inhibition of mTORC1 signaling, which is an important consideration when interpreting results.[20]

-

Inflammatory Signaling: Chthis compound can interfere with inflammatory pathways, in part by affecting Toll-like receptor (TLR) signaling, which requires endosomal acidification.[3][9] It can also decrease the production of pro-inflammatory cytokines like TNF-α.[3]

-

p53 and Apoptosis: In some contexts, particularly in cancer cells, chthis compound can promote apoptosis.[8][21] Its effects can be dependent on the p53 status of the cell, with chthis compound eliciting different transcriptional and non-transcriptional responses that converge on key cell fate regulators.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Chthis compound sensitizes breast cancer cells to chemotherapy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. Chthis compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chthis compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chthis compound and Hydroxychthis compound [frontiersin.org]

- 9. Dissecting pharmacological effects of chthis compound in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Autophagy by Chthis compound Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Toxicology of Hydroxychthis compound and Chthis compound and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Chthis compound and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chthis compound in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chthis compound as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Chloroquine: A Technical Guide

An In-depth Review of the Synthesis, Rediscovery, and Evolving Utility of a Landmark Antimalarial Agent

Introduction

For much of human history, malaria, a parasitic disease transmitted by Anopheles mosquitoes, has been a significant cause of global morbidity and mortality. The quest for effective treatments has been a long and arduous journey, marked by serendipitous discoveries and intensive scientific endeavors. This technical guide provides a comprehensive overview of the discovery and history of chloroquine (B1663885), a synthetic 4-aminoquinoline (B48711) compound that revolutionized malaria therapy and became a cornerstone of global public health efforts in the 20th century. We will delve into its chemical origins, the key experiments that established its efficacy, its mechanism of action, and the eventual rise of resistance that curtailed its widespread use. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the lifecycle of a truly transformative therapeutic agent.

From Natural Bark to Synthetic Analogs: The Genesis of Chthis compound

The story of chthis compound begins with its natural predecessor, quinine (B1679958). For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1] The active alkaloid, quinine, was isolated in 1820 and became the first effective chemical treatment for malaria.[1] However, reliance on a natural source, particularly during times of global conflict, spurred the search for synthetic alternatives.

Following World War I, German chemists at Bayer, a part of I.G. Farbenindustrie, embarked on a program to develop synthetic antimalarials. This research led to the synthesis of "Resochin," a 4-aminoquinoline compound, by Hans Andersag in 1934.[2][3] Initial tests in avian malaria models showed it to be as effective as the then-standard synthetic, mepacrine (Atabrine), but it was deemed "too toxic for practical use in humans" after a small-scale trial in patients with general paresis.[2] This assessment, later known as the "Resochin error," led Bayer to shelve the compound in favor of a less toxic, albeit less effective, derivative named Sontochin.[2][4]

The World War II Imperative: The Rediscovery and Rise of a "Miracle Drug"

The landscape of malaria control was dramatically altered during World War II. The Japanese occupation of Java in 1942 cut off the Allied forces from the world's primary source of quinine.[5][6] This created a strategic crisis, as malaria was causing massive casualties among troops in the Pacific theater.[7] In response, the United States government launched an intensive antimalarial drug development program, screening over 14,000 compounds.[7][8]

In 1943, Allied forces in Tunis captured samples of Sontochin, the derivative of Resochin that the Germans had pursued.[2] This compound, given the survey number SN-6911, was sent to the United States for evaluation.[2] Concurrently, American chemists independently synthesized the compound previously known as Resochin, assigning it the number SN 7618.[9] Extensive clinical trials, including those conducted at the Stateville Penitentiary, demonstrated that SN 7618 was not only highly effective but also safer and better tolerated than mepacrine.[5][10] It was this American research that firmly established the superior profile of the drug that would be named chthis compound.[5] Hailed as a "magic bullet," it was found to be effective against all four species of malaria parasites known at the time.[5]

Quantitative Data: Early Efficacy of Chthis compound (SN 7618)

The initial clinical trials during and immediately after World War II established the remarkable efficacy of chthis compound. The data from these studies, particularly against Plasmodium vivax, demonstrated rapid parasite and fever clearance.

| Table 1: Early Clinical Efficacy of Chthis compound against P. vivax Malaria | |

| Study Population | Military personnel with naturally acquired vivax infections[10] |

| Treatment Regimen | Various, including single doses and multi-day courses (e.g., 1.0 g over 16-24 hours)[10] |

| Primary Outcomes | |

| Fever Subsidence | Prompt[10] |

| Parasite Clearance | Disappeared in all cases within 36 hours[10] |

| Cure Rate (Blood-Stage) | Total doses of 0.3g to 0.6g were consistently curative for the blood-stage of P. vivax infection.[11] |

| Relapse Interval | Longer than that following the standard mepacrine course[10] |

Mechanism of Action: Disrupting the Parasite's Detoxification Pathway

Chthis compound's efficacy stems from its ability to interfere with a critical process in the malaria parasite's life cycle within red blood cells. The parasite resides in an acidic digestive vacuole where it digests the host's hemoglobin to obtain amino acids.[1][12] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (the malaria pigment).[1][12]

Chthis compound, a weak base, readily diffuses into the red blood cell and the parasite's acidic digestive vacuole.[12] Inside the vacuole, it becomes protonated and trapped, reaching concentrations hundreds of times higher than in the surrounding plasma.[12] This accumulation of chthis compound is believed to cap the growing hemozoin crystal, preventing further heme polymerization.[1] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, lysis and death of the parasite.[1][12]

Key Experimental Protocols

The development and validation of chthis compound relied on a series of experimental models, progressing from avian malaria to human clinical trials.

In Vivo Avian Malaria Screening (circa 1940s)

The large-scale screening of antimalarial compounds during World War II heavily utilized avian malaria models due to their practicality and reproducibility. While specific protocols varied, a general methodology can be reconstructed.

Objective: To determine the suppressive activity of novel compounds against blood-stage malaria parasites.

Model Organism: Canaries (Serinus canaria) or ducks, infected with Plasmodium cathemerium or Plasmodium lophurae.

Methodology:

-

Infection: Birds were inoculated intravenously or intramuscularly with a standardized dose of parasitized red blood cells from a donor bird.

-

Compound Administration: Test compounds were administered orally via gavage or mixed with food, starting on the day of infection and continuing for a set period (e.g., 4-6 days). A range of doses was typically tested.

-

Monitoring: Thin blood smears were taken daily from a wing vein. The smears were stained with Giemsa stain.

-

Parasitemia Quantification: The number of parasitized red blood cells per 10,000 red blood cells was counted under a microscope.

-

Efficacy Assessment: The efficacy of the compound was determined by comparing the mean parasitemia in the treated group to that of an untreated control group. A significant reduction in parasitemia indicated antimalarial activity. The "quinine equivalent" was often used as a benchmark, representing the dose of the test compound that produced the same suppressive effect as a standard dose of quinine.

Human Clinical Trials (Stateville Penitentiary and Military Studies)

The definitive efficacy and safety data for chthis compound were generated in human trials. The studies at the Stateville Penitentiary are a notable, albeit ethically complex, example of this research.

Objective: To determine the therapeutic efficacy, safety, and optimal dosage of chthis compound for acute attacks of vivax malaria.

Study Population: Prisoner volunteers at Stateville Penitentiary and military personnel returning from malaria-endemic regions.[10]

Methodology:

-

Infection (Volunteer Studies): Healthy volunteers were infected with Plasmodium vivax (e.g., Chesson strain) via the bites of infected Anopheles mosquitoes or by intravenous injection of infected blood.

-

Treatment Initiation: Once a patent parasitemia and fever developed, treatment with chthis compound (SN 7618) was initiated.

-

Dosage Regimens: A variety of dosage schedules were tested. A common and effective regimen involved an initial dose of 0.6 g of chthis compound base, followed by 0.3 g after 6-8 hours, and then 0.3 g on two consecutive days, for a total dose of 1.5 g of base over 3 days.[11]

-

Clinical and Parasitological Monitoring:

-

Clinical: Patients were monitored for resolution of fever and other clinical symptoms.

-

Parasitological: Thick and thin blood smears were prepared daily until parasites were no longer detectable, and then periodically thereafter to monitor for relapse.

-

-

Toxicity and Tolerance Assessment: Patients were monitored for adverse effects, including gastrointestinal distress, visual disturbances, and pruritus. Blood and urine samples were analyzed to assess renal and hepatic function.

-

Efficacy Endpoints:

-

Prompt termination of the clinical attack: Measured by the time to fever resolution.

-

Rapid clearance of parasitemia: Measured by the time until blood smears became negative.

-

Radical cure: Defined as the prevention of subsequent relapses. (Note: Chthis compound was found to be highly effective against blood-stage parasites but did not produce a radical cure for relapsing P. vivax malaria).

-

The Inevitable Challenge: Chthis compound Resistance

| Table 2: Emergence of Chthis compound Resistance in P. falciparum | |

| Region/Country | Year of First Report |

| Southeast Asia (Thai-Cambodian border) | 1957[1] |

| South America (Colombia/Venezuela) | ~1960[1] |

| Papua New Guinea | Mid-1970s[1] |

| East Africa (Kenya, Tanzania) | 1978[1][14] |

| Sudan, Uganda, Zambia, Malawi | By 1983[1] |

| West Africa | Spread progressively after the late 1970s[13] |

| Indonesia | 1974[15] |

The primary mechanism of chthis compound resistance in P. falciparum is linked to mutations in the P. falciparum chthis compound resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane.[15] In sensitive parasites, the wild-type PfCRT protein does not transport protonated chthis compound. However, mutations in the pfcrt gene, most notably the K76T mutation, alter the transporter protein, enabling it to actively pump protonated chthis compound out of the digestive vacuole. This efflux mechanism prevents the drug from reaching the high concentrations needed to inhibit hemozoin formation, thus rendering the parasite resistant.

References

- 1. The Public Health Impact of Chthis compound Resistance in Africa - The Intolerable Burden of Malaria: A New Look at the Numbers - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Landmark article July 20, 1946: Chthis compound for treatment of acute attacks of vivax malaria. By Harry Most, Irving M. London, Charles A. Kane, Paul H. Lavietes, Edmund F. Schroeder and Joseph M. Hayman, Jr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ACTIVITY of a new antimalarial agent, chthis compound (SN 7618) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chthis compound | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Malaria; observations on treatment with chthis compound (SN7618) and combined quinine and plasmochin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introducing New Antimalarial Analogues of Chthis compound and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. History | AMEDD Center of History & Heritage [achh.army.mil]

- 10. journals.asm.org [journals.asm.org]

- 11. Chthis compound Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. History and importance of antimalarial drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chthis compound for treatment of acute attacks of vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies in human malaria; the protective and therapeutic action of chthis compound (SN 7618) against St. Elizabeth strain vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical studies of Chloroquine in cancer research

An In-depth Technical Guide to the Preclinical Studies of Chloroquine (B1663885) in Cancer Research

Abstract

Chthis compound (CQ), a well-established 4-aminoquinoline (B48711) drug historically used for the treatment of malaria, is undergoing extensive investigation as a repurposed agent in oncology. Preclinical research has unveiled its multifaceted anti-cancer properties, which extend beyond its canonical role as an autophagy inhibitor. This technical guide synthesizes the findings from numerous in vitro and in vivo studies, presenting quantitative data on its efficacy, detailing key experimental methodologies, and visualizing the complex signaling pathways involved. The evidence strongly supports CQ's potential, particularly as a chemosensitizer and radiosensitizer, by disrupting tumor cell metabolism, survival pathways, and the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical landscape of Chthis compound in cancer therapy.

Core Mechanisms of Action

Chthis compound exerts its anti-neoplastic effects through both autophagy-dependent and autophagy-independent mechanisms. While autophagy inhibition is the most studied mechanism, a growing body of evidence highlights its pleiotropic effects on cancer cells and the tumor microenvironment.[1][2][3]

Autophagy Inhibition

The primary anti-cancer mechanism attributed to Chthis compound is the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive under stressful conditions like hypoxia or chemotherapy.[4][5] CQ, being a weak base, accumulates in the acidic environment of lysosomes.[2][6] This accumulation raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes and blocks the degradative action of lysosomal hydrolases.[6][7] The result is a buildup of non-functional autophagosomes, leading to cellular stress and potentially triggering apoptosis, thereby sensitizing cancer cells to conventional therapies.

References

- 1. Repurposing Drugs in Oncology (ReDO)—chthis compound and hydroxychthis compound as anti-cancer agents - ecancer [ecancer.org]

- 2. preprints.org [preprints.org]

- 3. Chthis compound against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Preclinical and ongoing clinical studies using the autophagy inhibitors chthis compound and hydroxychloroguine in cancer treatment | Semantic Scholar [semanticscholar.org]

- 6. Dissecting pharmacological effects of chthis compound in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Chloroquine's Disruption of Endosomal Acidification: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms, Consequences, and Experimental Assessment of Chloroquine's Impact on Endosomal and Lysosomal pH

This technical guide provides a comprehensive overview of the multifaceted effects of chthis compound (B1663885) on endosomal and lysosomal acidification. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, presents quantitative data on pH alterations, details established experimental protocols for measuring these changes, and illustrates the key signaling pathways impacted by this widely used lysosomotropic agent.

Core Mechanism of Action: Lysosomotropism and pH Neutralization

Chthis compound, a diprotic weak base, readily permeates cellular and organellar membranes in its uncharged state. Upon encountering the acidic milieu of late endosomes and lysosomes (typically pH 4.5-5.5), chthis compound becomes protonated. This protonation effectively traps the molecule within these organelles, leading to its accumulation at concentrations that can be 100 to 1000 times higher than in the cytosol.[1][2] The primary consequence of this accumulation is the neutralization of the organellar pH, disrupting the proton gradient essential for the function of numerous pH-dependent enzymes and cellular processes.[2][3]

Quantitative Impact of Chthis compound on Endosomal/Lysosomal pH

The extent of endosomal and lysosomal alkalinization induced by chthis compound can vary depending on the cell type, concentration of the drug, and the duration of exposure. While some studies suggest a minimal impact on endosomal pH, a significant body of evidence demonstrates a clear dose-dependent increase in the pH of these acidic organelles.

| Cell Line | Chthis compound Concentration | Observed pH Change | Reference |

| AGS cells | 100 µM | Slight increase in 488/458 ratio of FITC dextran | [4] |

| Retinal Pigmented Epithelial (RPE) cells | Chronic treatment | Elevation of lysosomal pH | [5] |

| Various cell lines | 500 µM (30 min) | Normalization of pH in all acidic compartments to ~7.4 | [6] |

| Cytosol of various cells | Not specified | Acidification by 0.2-0.4 pH units within 1 hour | [3] |

Experimental Protocols for Measuring Endosomal/Lysosomal pH

Accurate measurement of the pH within endosomes and lysosomes is critical for understanding the effects of chthis compound. Several fluorescence-based methods are commonly employed.

Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This method utilizes a ratiometric fluorescent dye that emits yellow fluorescence in acidic environments and blue fluorescence in more neutral conditions, allowing for a quantitative determination of pH.

Materials:

-

LysoSensor™ Yellow/Blue DND-160 (ThermoFisher Scientific)

-

35 mm glass-bottom dishes

-

Confocal microscope or microplate reader

-

pH calibration buffers (ranging from pH 4.0 to 7.5)

-

Nigericin (B1684572) and Monensin (B1676710) (ionophores)

Procedure:

-

Cell Seeding: Seed cells in 35 mm glass-bottom dishes to achieve a desired confluency on the day of the experiment.[3]

-

Dye Loading: Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in the cell culture medium. Incubate the cells with the dye-containing medium for 30-60 minutes at 37°C.[7]

-

Image Acquisition (Confocal Microscopy):

-

Set the microscope for dual-wavelength excitation (e.g., 365 nm) and emission (e.g., 450 nm for blue and 510 nm for yellow-green).[8]

-

Acquire images of the cells.

-

-

Data Acquisition (Microplate Reader):

-

Measure fluorescence intensity at the two emission wavelengths.

-

-

pH Calibration Curve Generation:

-

Prepare a series of pH calibration buffers.

-

Treat cells with the calibration buffers in the presence of ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.

-

Measure the fluorescence ratio (e.g., 450 nm / 510 nm) for each pH standard.

-

Plot the fluorescence ratio against the corresponding pH values to generate a standard curve.[9]

-

-

Determination of Unknown Lysosomal pH:

-

Measure the fluorescence ratio in experimental cells (treated with chthis compound).

-

Extrapolate the lysosomal pH from the standard curve.

-

Ratiometric Measurement of Endosomal pH using FITC-Dextran

This technique involves the endocytosis of FITC-labeled dextran, which accumulates in endosomes and lysosomes. The pH-dependent fluorescence of FITC allows for ratiometric pH measurement.

Materials:

-

FITC-dextran (e.g., 40,000 MW)

-

Flow cytometer or fluorescence microscope

-

pH calibration buffers

-

Nigericin (ionophore)

Procedure:

-

Cell Loading: Incubate cells with culture medium containing FITC-dextran (e.g., 0.1 mg/mL) for a sufficient period to allow for endocytosis and accumulation in the desired compartments (e.g., 24-72 hours).[10][11]

-

Chase Period: Replace the FITC-dextran containing medium with fresh medium and incubate for a chase period (e.g., 2 hours) to allow the probe to traffic to late endosomes and lysosomes.[11]

-

Data Acquisition (Flow Cytometry):

-

Analyze cells using a flow cytometer with excitation at 488 nm and detection at two emission wavelengths (e.g., FL1 at 530 nm and FL2 at 610 nm).[10]

-

-

pH Calibration Curve Generation:

-

Resuspend FITC-dextran loaded cells in pH calibration buffers containing nigericin to equilibrate the endosomal and extracellular pH.

-

Measure the ratio of fluorescence intensities (e.g., FL1/FL2) for each pH standard.

-

Plot the fluorescence ratio against the corresponding pH to create a standard curve.[10][11]

-

-

Determination of Endosomal pH:

-

Measure the fluorescence ratio in experimental cells.

-

Determine the endosomal pH from the standard curve.

-

Downstream Consequences and Affected Signaling Pathways

The elevation of endosomal and lysosomal pH by chthis compound has profound effects on a multitude of cellular processes.

Inhibition of Lysosomal Enzymes

Many lysosomal hydrolases, such as cathepsins, are proteases that have an acidic pH optimum. By increasing the luminal pH, chthis compound inhibits the activity of these enzymes, impairing the degradation of cellular cargo.[12][13]

Experimental Protocol: Cathepsin Activity Assay

-

Cell Lysis: Prepare cell lysates from control and chthis compound-treated cells.

-

Substrate Incubation: Use a fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L).[13][14]

-

Fluorescence Measurement: Measure the fluorescence of the released fluorophore over time using a fluorometer.

-

Data Analysis: Compare the rate of substrate cleavage between control and treated samples to determine the extent of cathepsin inhibition.

Disruption of Autophagy

Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes for the degradation of their contents. Chthis compound inhibits autophagic flux primarily by impairing the fusion of autophagosomes with lysosomes.[15][16] This leads to an accumulation of autophagosomes within the cell.

Caption: Chthis compound inhibits autophagy by raising lysosomal pH and blocking autophagosome-lysosome fusion.

Impairment of Viral Entry

Many enveloped viruses rely on the acidic environment of the endosome to trigger conformational changes in their surface glycoproteins, which are necessary for fusion with the endosomal membrane and release of the viral genome into the cytoplasm. By neutralizing the endosomal pH, chthis compound can inhibit the entry of such pH-dependent viruses.[4][17][18]

Caption: Chthis compound blocks viral entry by neutralizing endosomal pH, preventing viral fusion.

Modulation of Toll-Like Receptor (TLR) Signaling

Endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9, are crucial for the recognition of viral nucleic acids. The activation of these TLRs and subsequent downstream signaling pathways are pH-dependent. Chthis compound, by increasing endosomal pH, can inhibit the activation of these TLRs, thereby dampening the innate immune response.[19][20][21]

Caption: Chthis compound inhibits endosomal TLR signaling by increasing pH and preventing receptor activation.

Conclusion

Chthis compound's ability to de-acidify endosomes and lysosomes underlies its broad range of biological activities. This technical guide provides a foundational understanding of its mechanism of action, offers practical protocols for its study, and illustrates its impact on key cellular pathways. A thorough comprehension of these principles is essential for researchers utilizing chthis compound as an experimental tool and for those exploring its therapeutic potential in various diseases.

References

- 1. Chthis compound inhibited Ebola virus replication in vitro but failed to protect against infection and disease in the in vivo guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of chthis compound on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights on the antiviral effects of chthis compound against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What makes (hydroxy)chthis compound ineffective against COVID-19: insights from cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Mapping of the Spatial Distribution of Nanoparticles in Endo-Lysosomes by Local pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Madin-Darby canine kidney cells. LysoSensor Yellow/Blue DND-160. | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 10. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxychthis compound attenuates renal ischemia/reperfusion injury by inhibiting cathepsin mediated NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Chthis compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxychthis compound-mediated inhibition of SARS-CoV-2 entry is attenuated by TMPRSS2 | PLOS Pathogens [journals.plos.org]

- 18. Targeting endosomal acidification by chthis compound analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydroxychthis compound Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychthis compound Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

Chloroquine's Role in Modulating Immune Responses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) (CQ), a well-established antimalarial agent, exhibits potent immunomodulatory properties that have garnered significant interest for their therapeutic potential in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanisms by which chthis compound modulates the immune system. It delves into its effects on key signaling pathways, including Toll-like receptor (TLR) signaling, autophagy, and inflammasome activation. The guide summarizes quantitative data on its inhibitory effects, offers detailed experimental protocols for investigating its immunomodulatory functions, and presents visual diagrams of the underlying molecular and cellular processes. This document is intended to serve as a detailed resource for researchers and professionals in the fields of immunology and drug development.

Core Mechanisms of Chthis compound's Immunomodulatory Action

Chthis compound's immunomodulatory effects are multifaceted, primarily stemming from its accumulation in acidic intracellular compartments such as lysosomes and endosomes. This accumulation disrupts pH homeostasis and interferes with several key cellular processes that are central to the immune response.

Inhibition of Toll-like Receptor (TLR) Signaling

Endosomal TLRs, including TLR3, TLR7, TLR8, and TLR9, are crucial for detecting nucleic acids from pathogens and initiating innate immune responses.[1][2] Chthis compound, as a weak base, increases the pH of endosomes, which inhibits the activation of these pH-dependent receptors.[2] Furthermore, evidence suggests that chthis compound can directly bind to nucleic acids, preventing their interaction with TLRs.[3] This blockade of endosomal TLR signaling significantly reduces the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]

Modulation of Autophagy

Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. It plays a critical role in immune regulation, including antigen presentation and the removal of intracellular pathogens. Chthis compound is a well-known inhibitor of autophagy. It impairs the fusion of autophagosomes with lysosomes and inhibits the activity of lysosomal hydrolases by increasing the lysosomal pH. This blockage of the autophagic flux leads to an accumulation of autophagosomes.

Suppression of Inflammasome Activation

The NLRP3 inflammasome is a cytosolic multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Chthis compound has been demonstrated to suppress the activation of the NLRP3 inflammasome.[4][5] It appears to act on both the priming and activation steps of the inflammasome pathway. Chthis compound can attenuate the NF-κB and MAPK signaling pathways, which are crucial for the priming signal that upregulates the expression of NLRP3 and pro-IL-1β.[4][6] Additionally, it can inhibit the assembly of the inflammasome complex, thereby blocking caspase-1 activation and the subsequent processing of pro-inflammatory cytokines.[4][5]

Data Presentation: Quantitative Effects of Chthis compound on Immune Responses

The following tables summarize the quantitative data on the inhibitory effects of chthis compound and its analog, hydroxychthis compound, on various aspects of the immune response.

| Parameter | Cell Type/Model | Ligand/Stimulus | Chthis compound Concentration | Effect | Reference |

| Cytokine Inhibition | |||||

| TNF-α Secretion | Human Monocytes/Macrophages | LPS | Dose-dependent | Inhibition of release | [7][8] |

| IL-1β Secretion | Human Monocytes/Macrophages | LPS | Dose-dependent | Inhibition of release | [7][8] |

| IL-6 Secretion | Human Monocytes/Macrophages | LPS | Dose-dependent | Inhibition of release | [7][8] |

| IFN-β Expression (IC50) | Human Monocytic Cell Line (THP-1) | dsDNA | 25 µM (Hydroxychthis compound) | Dose-dependent decrease | [9] |

| TLR Signaling Inhibition | |||||

| TLR9 Activation | HEK293 cells expressing human TLR9 | CpG ODNs | 1 µg/mL | >50% inhibition | [10] |

| TLR7 Signaling | Plasmacytoid Dendritic Cells | HIV-1 | 100 µM | Abrogation of MyD88-dependent signaling | [2] |

| Cell Viability (IC50) | |||||

| RAW264.7 Macrophages | N/A | N/A | 5 µM | Cytotoxicity | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of chthis compound.

Measurement of Cytokine Secretion by ELISA

This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of immune cells treated with chthis compound.

Materials:

-

Immune cells (e.g., bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs))

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Chthis compound

-

96-well ELISA plates

-

ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Priming (for inflammasome-dependent cytokines like IL-1β): Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Chthis compound Treatment: Pre-treat the cells with various concentrations of chthis compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS for TLR4 activation, ATP for NLRP3 inflammasome activation) for the desired time (e.g., 6-24 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA:

-

Coat a 96-well ELISA plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell supernatants and standards to the plate and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Assessment of Autophagic Flux by Western Blot for LC3-II

This protocol details the measurement of autophagic flux by analyzing the accumulation of LC3-II in the presence of chthis compound.

Materials:

-

Cells of interest

-

Cell culture medium and supplements

-

Chthis compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the experimental condition (e.g., starvation) in the presence or absence of chthis compound (e.g., 50 µM) for a specified time.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-LC3B antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensity of LC3-II and normalize it to a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by the difference in LC3-II levels between samples with and without chthis compound.

Flow Cytometric Analysis of Immune Cell Populations

This protocol provides a general framework for analyzing the effect of chthis compound on different immune cell populations.

Materials:

-

Immune cells (e.g., splenocytes or PBMCs)

-

Chthis compound

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11b)

-

Viability dye (e.g., 7-AAD or DAPI)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of immune cells.

-

Chthis compound Treatment: Treat the cells with chthis compound at various concentrations for the desired duration.

-

Cell Staining:

-

Wash the cells with FACS buffer.

-

Stain the cells with a viability dye to exclude dead cells.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest.

-

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by chthis compound and a typical experimental workflow.

References

- 1. Hydroxychthis compound Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chthis compound Modulates HIV-1-Induced Plasmacytoid Dendritic Cell Alpha Interferon: Implication for T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chthis compound/hydroxychthis compound: an inflammasome inhibitor in severe COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antimalarial Chthis compound Suppresses LPS-Induced NLRP3 Inflammasome Activation and Confers Protection against Murine Endotoxic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]